6-Amino-1h-indole-3-carboxylic acid

説明

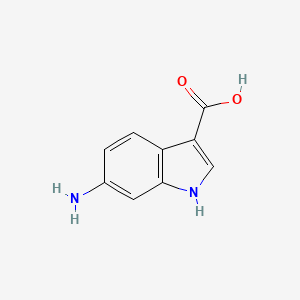

6-Amino-1h-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

The synthesis of 6-Amino-1h-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . Another approach includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

化学反応の分析

6-Amino-1h-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C9H8N2O2

- Molecular Weight : 176.18 g/mol

- CAS Number : 90417-29-1

- IUPAC Name : 6-amino-1H-indole-3-carboxylic acid

The compound features an indole ring structure with an amino group at the sixth position and a carboxylic acid at the third position, which contributes to its reactivity and biological activity.

Chemistry

This compound is utilized as a building block for synthesizing more complex indole derivatives. Its structure allows for modifications that can lead to various functional compounds used in medicinal chemistry.

Biological Applications

a. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For example, dipeptide derivatives containing this compound were tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing notable antibacterial effects.

| Compound Type | Target Organisms | Activity Observed |

|---|---|---|

| Dipeptide Derivatives | Staphylococcus aureus | Good antibacterial activity |

| Escherichia coli | Good antibacterial activity | |

| Candida albicans | Good antifungal activity |

b. Anti-inflammatory Effects

In animal studies, dietary supplementation with this compound has been shown to modulate inflammatory responses. In broiler chickens infected with Eimeria maxima, the compound significantly reduced pro-inflammatory cytokines, suggesting its potential to enhance gut health in livestock.

Medical Applications

Research indicates that derivatives of this compound may serve as potential antimicrobial and anticancer agents. For instance, certain synthesized derivatives have shown effectiveness in reducing blood pressure in hypertensive models, indicating their potential use in treating cardiovascular diseases.

Case Study: Antihypertensive Activity

In spontaneously hypertensive rats, specific derivatives of this compound produced significant reductions in blood pressure (up to 48 mm Hg). This suggests the compound's utility in developing antihypertensive medications.

Agricultural Applications

The compound has been found to enhance plant growth and resistance against pathogens. For example, it has been reported to improve resistance in Arabidopsis thaliana against Plectosphaerella cucumerina, attributed to its role in priming plant defense mechanisms.

Case Studies

Case Study 1: Dietary Supplementation in Poultry

In a controlled study involving 120 male broiler chickens, varying levels of this compound were administered during an infection with Eimeria maxima. The group receiving the highest dose (10 mg/kg feed) exhibited improved weight gain and reduced intestinal lesions compared to control groups.

Case Study 2: Plant Resistance Enhancement

Research indicated that when applied to plants, this compound significantly induced resistance against fungal infections, showcasing its potential as a natural pesticide or growth enhancer.

作用機序

The mechanism of action of 6-Amino-1h-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivative used .

類似化合物との比較

6-Amino-1h-indole-3-carboxylic acid can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals.

Indole-3-butyric acid: Another plant hormone with applications in agriculture.

The uniqueness of this compound lies in its specific amino and carboxylic acid functional groups, which confer distinct chemical and biological properties.

生物活性

6-Amino-1H-indole-3-carboxylic acid (also known as tryptophan derivative) is a compound of significant interest in various fields of biological research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by an indole ring structure with an amino group and a carboxylic acid functional group. This structural arrangement is crucial for its biological activity, influencing interactions with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, similar to other known antibiotics .

2. Antioxidant Properties

The compound demonstrates notable antioxidant activity, which is essential for combating oxidative stress in cells. Studies have shown that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

3. Anti-inflammatory Effects

this compound has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases .

4. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. It has been observed to enhance neuronal survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study published in MDPI highlighted the compound's ability to act as a radical scavenger, demonstrating significant antioxidant activity in vitro .

- Another investigation into its antimicrobial properties revealed effective inhibition against several pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development .

- Research on its neuroprotective effects indicated that this compound could reduce neuronal apoptosis under oxidative stress conditions, which may have implications for treating conditions like Alzheimer's disease .

The biological activities of this compound can be attributed to several mechanisms:

- Binding Affinity : The compound's ability to bind to specific receptors or enzymes alters their activity, contributing to its antimicrobial and anti-inflammatory effects.

- Modulation of Signaling Pathways : It may influence various signaling pathways involved in inflammation and cell survival, enhancing its therapeutic potential.

特性

IUPAC Name |

6-amino-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPPIPLZGUYXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292417 | |

| Record name | 6-amino-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-29-1 | |

| Record name | 90417-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。